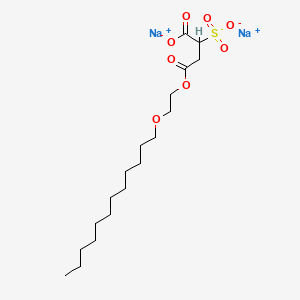

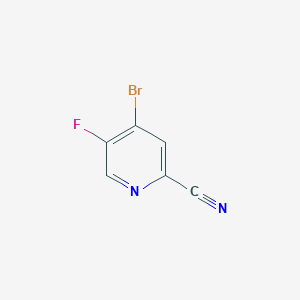

![molecular formula C20H19ClN4O3S B12303645 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)

6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-essigsäure, 4-(4-Chlorphenyl)-2-(Hydroxymethyl)-3,9-dimethyl-, Methylester, (6S)-“ umfasst typischerweise eine mehrstufige organische Synthese. Der Prozess kann mit der Herstellung des Thieno[3,2-f][1,2,4]triazol-Kerns beginnen, gefolgt von der Einführung des Diazepinrings. Zu den Schritten gehören möglicherweise:

- Cyclisierungsreaktionen zur Bildung der heterocyclischen Ringe.

- Funktionsgruppenmodifikationen, um die Essigsäure-, Chlorphenyl-, Hydroxymethyl- und Methylestergruppen einzuführen.

- Stereoselektive Synthese, um die richtige (6S)-Konfiguration zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte Folgendes umfassen:

- Verwendung von Katalysatoren zur Erhöhung der Reaktionsgeschwindigkeit.

- Implementierung von Durchflussreaktoren für die großtechnische Synthese.

- Reinigungsverfahren wie Kristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen, die möglicherweise die funktionellen Gruppen verändern.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, wodurch die Struktur der Verbindung verändert wird.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, die zur Modifikation der Eigenschaften der Verbindung verwendet werden kann.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄).

Substitutionsreagenzien: Halogene (Cl₂, Br₂), Nukleophile (NH₃, OH⁻).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

- Die Oxidation kann zu Carbonsäuren oder Ketonen führen.

- Die Reduktion kann zu Alkoholen oder Aminen führen.

- Substitutionsreaktionen können zu halogenierten Derivaten oder anderen funktionellen Verbindungen führen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Ihre strukturellen Merkmale könnten sie zu einem Kandidaten für die Wirkstoffentwicklung machen.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihre pharmakologischen Eigenschaften untersucht werden. Zu ihren potenziellen therapeutischen Anwendungen könnte die Wirkung als Enzyminhibitor, Rezeptoragonist/Antagonist oder anderes bioaktives Agens gehören.

Industrie

In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihren spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen könnten Folgendes umfassen:

- Bindung an Enzyme und Hemmung ihrer Aktivität.

- Wechselwirkung mit Rezeptoren und Modulation ihrer Signalwege.

- Beeinflussung der Expression von Genen und Proteinen, die an verschiedenen biologischen Prozessen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its potential therapeutic applications might include acting as an enzyme inhibitor, receptor agonist/antagonist, or other bioactive agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

- Binding to enzymes and inhibiting their activity.

- Interacting with receptors and modulating their signaling pathways.

- Affecting the expression of genes and proteins involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzodiazepine: Bekannt für ihre sedierenden und anxiolytischen Wirkungen.

Triazolobenzodiazepine: Ähnliche Struktur, aber mit einem Triazolring, häufig als Anxiolytika oder Hypnotika verwendet.

Thienodiazepine: Enthalten einen Thiophenring, der in verschiedenen therapeutischen Anwendungen verwendet wird.

Einzigartigkeit

Was „6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-essigsäure, 4-(4-Chlorphenyl)-2-(Hydroxymethyl)-3,9-dimethyl-, Methylester, (6S)-“ auszeichnet, ist seine Kombination von Strukturelementen aus verschiedenen Klassen von Verbindungen.

Eigenschaften

Molekularformel |

C20H19ClN4O3S |

|---|---|

Molekulargewicht |

430.9 g/mol |

IUPAC-Name |

methyl 2-[7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3 |

InChI-Schlüssel |

HEZGWOQOQFAPLU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

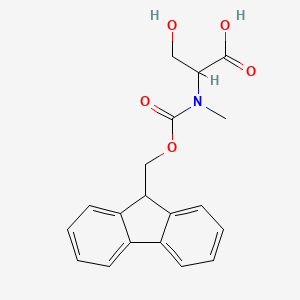

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)

![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)

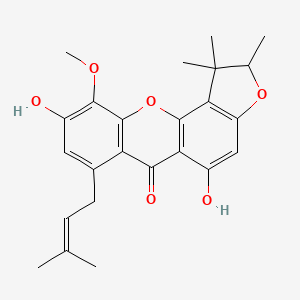

![3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B12303614.png)

![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)

![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

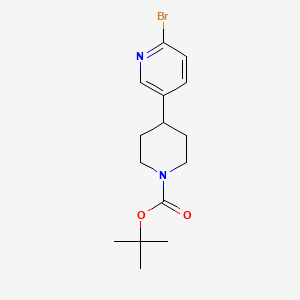

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)